2-乙基己-5-烯-1-醇

描述

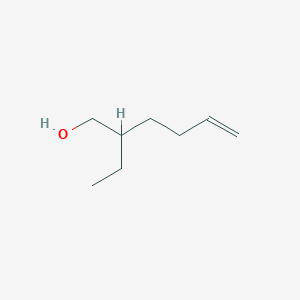

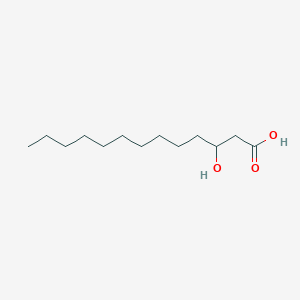

2-Ethylhex-5-en-1-ol (also known as 2-EH) is a saturated aliphatic alcohol with the chemical formula C8H18O. It is a colorless, water-soluble liquid that is used in a variety of industrial and scientific applications. 2-EH is a common component in many industrial solvents, lubricants, and surfactants. It is also used as a solvent in the synthesis of various organic compounds. In addition, 2-EH is used as a reagent in the synthesis of pharmaceuticals and other organic compounds.

科学研究应用

生物技术:酶介导的过程

2-乙基己-5-烯-1-醇已在生物技术应用中得到应用,尤其是在涉及酶介导的过程方面。例如,脂肪酶催化的转酯化反应已将该化合物用于拆分外消旋醇的混合物 。这对生产对映异构体纯物质至关重要,这些物质在制药和精细化工的开发中很重要。

制药:药物制剂中的赋形剂

在制药行业,2-乙基己-5-烯-1-醇可用作赋形剂。赋形剂是作为药物中活性物质载体的惰性物质 。它们对于药物制剂至关重要,可确保有效地递送活性药物成分 (API)。

化妆品:香料成分和中间体

由于其花香和略带泥土的气味,该化合物在化妆品行业中被用作香料成分。它也用作合成各种化妆品成分的中间体 。增强化妆品气味的能力使其在该领域具有价值。

农业:杀线虫特性

2-乙基己-5-烯-1-醇在农业中已显示出作为杀线虫剂的潜力。研究表明,某些细菌菌株可以产生具有杀线虫特性的该化合物,提供了一种生物方法来控制线虫害虫 。

环境应用:绿色溶剂

该化合物在化学合成中作为绿色溶剂的潜力正在探索。人们正在寻找可持续溶剂以减少其对环境的影响,而 2-乙基己-5-烯-1-醇可以为更安全、更环保的化学过程做出贡献 。

安全和危害

作用机制

Target of Action

The primary target of 2-Ethylhex-5-en-1-ol is lipase, an enzyme that catalyzes the hydrolysis of fats . Lipase plays a crucial role in the digestion, transport, and processing of dietary lipids in most living organisms .

Mode of Action

2-Ethylhex-5-en-1-ol interacts with lipase through a process called transesterification . In this process, both the ® and (S) enantiomers of 2-Ethylhex-5-en-1-ol are prepared in good yields and high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate . This interaction results in changes in the enantioselectivity and reaction rate, which are influenced by various experimental conditions .

Pharmacokinetics

The lipase-catalyzed transesterification process suggests that the compound may be metabolized in the body through enzymatic reactions . The impact of these properties on the bioavailability of 2-Ethylhex-5-en-1-ol would require further investigation.

Result of Action

The molecular and cellular effects of 2-Ethylhex-5-en-1-ol’s action primarily involve changes in the enantioselectivity and reaction rate of lipase-catalyzed reactions . The compound’s interaction with lipase results in the production of both enantiomers of 2-Ethylhex-5-en-1-ol in good yields .

Action Environment

The action, efficacy, and stability of 2-Ethylhex-5-en-1-ol are influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the enantioselectivity and reaction rate of the lipase-catalyzed transesterification process .

生化分析

Biochemical Properties

2-Ethylhex-5-en-1-ol has been prepared in good yields and high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate . The enantioselectivity of the lipase is greatly enhanced by the presence of a terminal double bond . This suggests that 2-Ethylhex-5-en-1-ol may interact with enzymes such as lipases in biochemical reactions.

Cellular Effects

It is known that 2-Ethylhex-5-en-1-ol is used in the synthesis of phthalates, which are known endocrine disrupters . Endocrine disrupters can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The lipase-catalyzed transacetylation process suggests that 2-Ethylhex-5-en-1-ol may interact with enzymes and other biomolecules in a way that influences their activity .

属性

IUPAC Name |

2-ethylhex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWHSIXVYWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the enzymatic resolution of 2-ethylhex-5-en-1-ol particularly interesting?

A: The research highlights the impact of structural features on the enantioselectivity of lipase enzymes. Specifically, the presence of the terminal double bond in 2-ethylhex-5-en-1-ol significantly enhances the ability of lipase PS to distinguish between its enantiomers compared to its saturated counterpart, 2-ethylhexan-1-ol. [] This finding is significant because obtaining enantiomerically pure compounds is crucial in fields like pharmaceuticals and asymmetric synthesis.

Q2: How does temperature impact the enzymatic resolution of 2-ethylhex-5-en-1-ol?

A: The study demonstrates that lowering the reaction temperature to -30°C leads to increased enantioselectivity of lipase PS without compromising its catalytic activity. [] This is a valuable finding as it allows for the production of both (R)-(-) and (S)-(+) enantiomers of 2-ethylhex-5-en-1-ol with high enantiomeric excess, expanding its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)